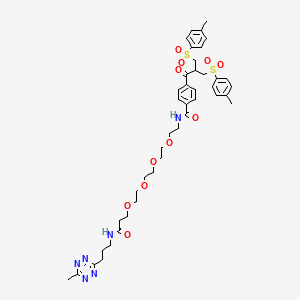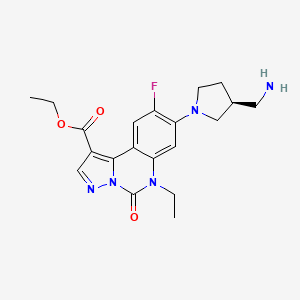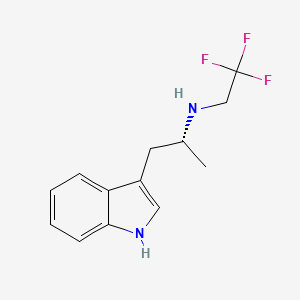
(R)-1-(1H-indol-3-yl)-N-(2,2,2-trifluoroethyl)propan-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(1H-indol-3-yl)-N-(2,2,2-trifluoroethyl)propan-2-amine typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, which include indole and 2,2,2-trifluoroethylamine.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a catalyst to facilitate the reaction. Common catalysts include palladium or platinum-based catalysts.
Reaction Steps: The reaction proceeds through a series of steps, including the formation of an intermediate compound, which is then further reacted to yield the final product.
Industrial Production Methods
In an industrial setting, the production of ®-1-(1H-indol-3-yl)-N-(2,2,2-trifluoroethyl)propan-2-amine may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as crystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
®-1-(1H-indol-3-yl)-N-(2,2,2-trifluoroethyl)propan-2-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced form.
Substitution: The compound can undergo substitution reactions where one or more atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction may yield the corresponding reduced form of the compound.
Scientific Research Applications
®-1-(1H-indol-3-yl)-N-(2,2,2-trifluoroethyl)propan-2-amine has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activities, including its effects on cellular processes and its interactions with biological molecules.
Medicine: The compound is investigated for its potential therapeutic applications, including its use as a drug candidate for the treatment of various diseases.
Industry: It is used in the development of new materials and as a component in various industrial processes.
Mechanism of Action
The mechanism of action of ®-1-(1H-indol-3-yl)-N-(2,2,2-trifluoroethyl)propan-2-amine involves its interaction with specific molecular targets and pathways within cells. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
®-1-(1H-indol-3-yl)-N-(2,2,2-trifluoroethyl)propan-2-amine can be compared with other similar compounds, such as:
Indole Derivatives: Compounds that share the indole core structure but differ in their substituents.
Trifluoroethylamines: Compounds that contain the trifluoroethylamine group but differ in their overall structure.
The uniqueness of ®-1-(1H-indol-3-yl)-N-(2,2,2-trifluoroethyl)propan-2-amine lies in its specific combination of the indole and trifluoroethylamine groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C13H15F3N2 |
|---|---|
Molecular Weight |
256.27 g/mol |
IUPAC Name |
(2R)-1-(1H-indol-3-yl)-N-(2,2,2-trifluoroethyl)propan-2-amine |
InChI |
InChI=1S/C13H15F3N2/c1-9(18-8-13(14,15)16)6-10-7-17-12-5-3-2-4-11(10)12/h2-5,7,9,17-18H,6,8H2,1H3/t9-/m1/s1 |
InChI Key |
ZGLNHSCSGHYBCC-SECBINFHSA-N |
Isomeric SMILES |
C[C@H](CC1=CNC2=CC=CC=C21)NCC(F)(F)F |
Canonical SMILES |
CC(CC1=CNC2=CC=CC=C21)NCC(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(3S,10R,13S)-10,13-dimethyl-17-pyridin-3-yl-2,3,4,7,8,9,11,12,14,15-decahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B15073958.png)
![(2S)-4-[3-(2-amino-5-chloropyrimidin-4-yl)imidazo[1,2-a]pyridin-6-yl]-2-(1,3-thiazol-2-yl)but-3-yn-2-ol](/img/structure/B15073959.png)
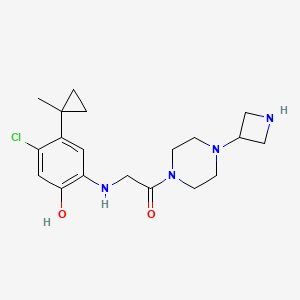
![(3S)-3-[[2-[4-(2-aminoethylamino)cyclohexyl]acetyl]amino]-2-hydroxy-3,4-dihydro-1,2-benzoxaborinine-8-carboxylic acid](/img/structure/B15073970.png)
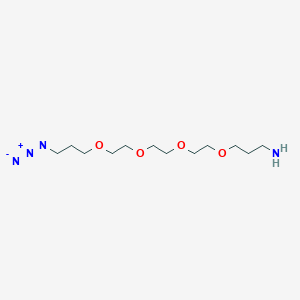
![2-[2-[[20-[[1-(Dicyanomethylidene)-3-oxoinden-2-ylidene]methyl]-12,12,24,24-tetrakis(4-hexylphenyl)-5,9,17,21-tetrathiaheptacyclo[13.9.0.03,13.04,11.06,10.016,23.018,22]tetracosa-1(15),2,4(11),6(10),7,13,16(23),18(22),19-nonaen-8-yl]methylidene]-3-oxoinden-1-ylidene]propanedinitrile](/img/structure/B15073979.png)
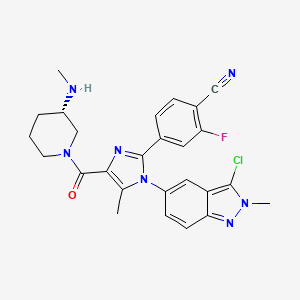
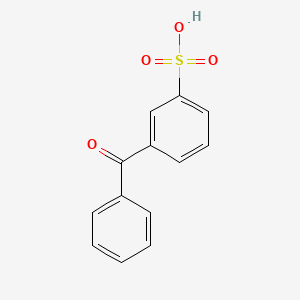
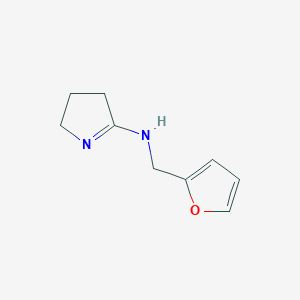

![[(15S,19S)-15-ethyl-1,11-diazapentacyclo[9.6.2.02,7.08,18.015,19]nonadeca-2,4,6,8(18),16-pentaen-17-yl]methanol](/img/structure/B15074034.png)
